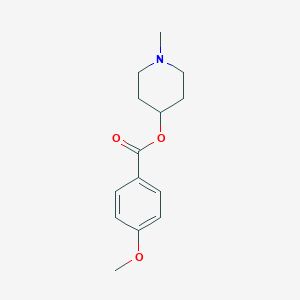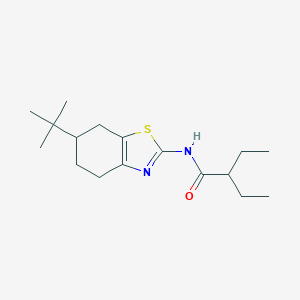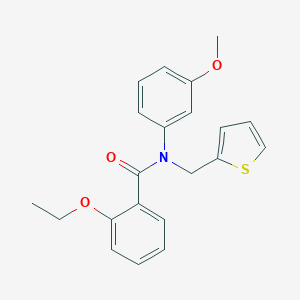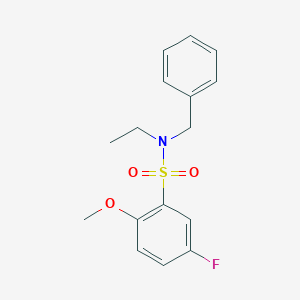
N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DMTT and has been found to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or signaling pathways involved in inflammation, cancer, or microbial growth.
Biochemical and Physiological Effects:
N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of certain microorganisms. It has also been found to have antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide in lab experiments include its potent biological activities, its synthetic availability, and its potential uses in drug discovery and development. The limitations include its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide. These include further studies on its mechanism of action, its potential uses in drug discovery and development, and its potential applications in various fields such as medicine, agriculture, and biotechnology. Additionally, further studies on its toxicity and safety profile are needed to fully understand its potential uses.
Méthodes De Synthèse
The synthesis of N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves the reaction of 3,4-dimethoxybenzylamine with 1,1-dioxide tetrahydro-3-thiophene carboxylic acid followed by the condensation of the resulting intermediate with 6,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid. The final product is obtained after purification and characterization.
Applications De Recherche Scientifique
N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential uses in drug discovery and development.
Propriétés
Nom du produit |
N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide |
|---|---|
Formule moléculaire |
C25H27NO7S |
Poids moléculaire |
485.6 g/mol |
Nom IUPAC |
N-[(3,4-dimethoxyphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-6,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C25H27NO7S/c1-15-9-19-20(27)12-24(33-22(19)10-16(15)2)25(28)26(18-7-8-34(29,30)14-18)13-17-5-6-21(31-3)23(11-17)32-4/h5-6,9-12,18H,7-8,13-14H2,1-4H3 |
Clé InChI |
XVEBUJUSSBMMGW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C2C(=C1)C(=O)C=C(O2)C(=O)N(CC3=CC(=C(C=C3)OC)OC)C4CCS(=O)(=O)C4)C |
SMILES canonique |
CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)N(CC3=CC(=C(C=C3)OC)OC)C4CCS(=O)(=O)C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B257350.png)
![5-bromo-2-(ethylsulfonyl)-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B257352.png)


![Methyl 2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B257357.png)
![N-[4-(dimethylamino)benzyl]-5-(4-ethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide](/img/structure/B257358.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B257360.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B257365.png)



![2-(2-isopropyl-5-methylphenoxy)-N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B257371.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide](/img/structure/B257374.png)